
2-羧基-3-吡咯烷乙酸
描述
“2-Carboxy-3-pyrrolidineacetic acid” is also known as “Dihydrokainic acid” and is associated with activity as agonists at kainate-type receptors . It has a molecular weight of 215.25 .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved via asymmetric Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Another method involves the construction of the pyrrolidine ring in a single operation via a sequence consisting of reduction of the nitro group, intramolecular condensation with the ketone, and reduction of the resulting ketimine .Molecular Structure Analysis
The molecular structure of “2-Carboxy-3-pyrrolidineacetic acid” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .Chemical Reactions Analysis
The chemical reactions involving “2-Carboxy-3-pyrrolidineacetic acid” are associated with the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Physical And Chemical Properties Analysis
Carboxylic acids, such as “2-Carboxy-3-pyrrolidineacetic acid”, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The solubility of carboxylic acids in water decreases as the carbon chain length increases .科学研究应用
CPAA 作为 NMDA 型受体的激动剂:CPAA 被认为是 N-甲基-D-天冬氨酸型(NMDA 型)受体的激动剂。它已被证明可以诱导纹状体切片释放乙酰胆碱,其功效与 NMDA 相当,表明其在神经信号传导中的潜在作用以及在神经学研究中的相关性 (Tsai、Schneider 和 Lehmann,1988)。
对 NMDA 和谷氨酸受体的高亲和力:CPAA 及其他含有吡咯烷环的非蛋白氨基酸对 NMDA 和谷氨酸受体表现出高亲和力。这一特性对于理解神经冲动传递机制和治疗 CNS 疾病具有重要意义 (Fava、Galeazzi、Mobbili 和 Orena,2000)。
在学习和记忆过程中的合成和应用:对学习和记忆过程中具有潜在活性的化合物进行的研究导致了 CPAA 衍生物的合成。这些化合物被认为是 4-氨基异巴豆酸的环状衍生物,在神经科学研究中具有重要意义 (Pinza 和 Pifferi,1978)。
神经兴奋性氨基酸的抑制剂:CPAA 的衍生物已被合成,作为神经兴奋性氨基酸的潜在选择性拮抗剂。这一应用在研究和潜在治疗与过度神经兴奋相关的疾病中非常重要 (Goldberg、Luini 和 Teichberg,1983)。
在抑制 GABA 摄取和抗惊厥活性中的作用:CPAA 衍生物已被研究作为 γ-氨基丁酸 (GABA) 摄取的有效抑制剂。这些发现对于它们在神经药理学中的潜在应用非常重要,特别是在开发抗惊厥疗法方面 (Ali 等,1985)。
用于测定卡尼酸类似物的 HPLC 方法:CPAA 已用于开发一种高效液相色谱法,用于分离和测定卡尼酸类似物,表明其在分析化学中的用途 (Karamanos、Siwas 和 Papaioannou,1994)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(2S,3R)-3-(carboxymethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-5(10)3-4-1-2-8-6(4)7(11)12/h4,6,8H,1-3H2,(H,9,10)(H,11,12)/t4-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFIVXBDNCNBIX-XINAWCOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922565 | |
| Record name | 3-(Carboxymethyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117856-26-5 | |
| Record name | 2-Carboxy-3-pyrrolidineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117856265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Carboxymethyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




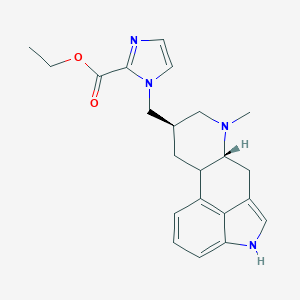

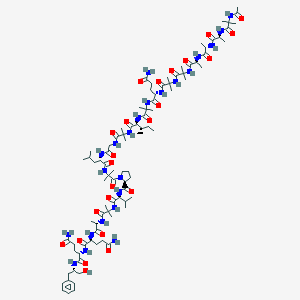
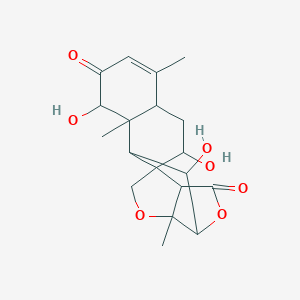
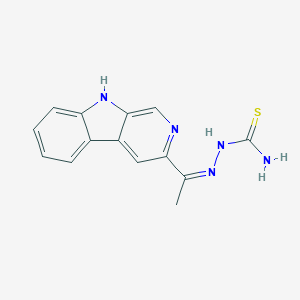
![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)


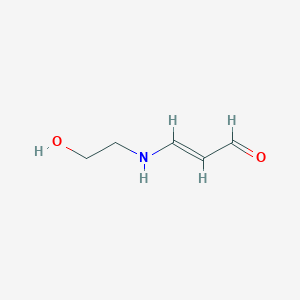

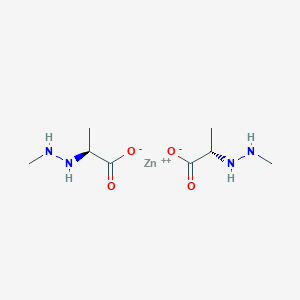
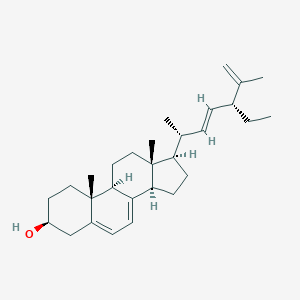
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)